(4'-Methoxy-2-biphenylyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Methoxy-2-biphenylyl)amine hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It is a derivative of biphenyl, where an amine group is substituted at the second position and a methoxy group at the fourth position of the biphenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
(4’-Methoxy-2-biphenylyl)amine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential pharmaceutical intermediate for the development of drugs targeting specific biological pathways.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methoxy-2-biphenylyl)amine hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Methoxylation: The biphenyl compound is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the fourth position.
Formation of Hydrochloride Salt: Finally, the amine compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of (4’-Methoxy-2-biphenylyl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Purification: Using techniques like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: (4’-Methoxy-2-biphenylyl)amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine or methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted biphenyl derivatives.
Mechanism of Action
The mechanism of action of (4’-Methoxy-2-biphenylyl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (4’-Methoxy-3-biphenylyl)amine hydrochloride
- (4’-Methoxy-4-biphenylyl)amine hydrochloride
- (4’-Methoxy-2-biphenylyl)methylamine hydrochloride
Comparison:
- Structural Differences: The position of the methoxy and amine groups can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: (4’-Methoxy-2-biphenylyl)amine hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKXPWYXJGJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93189-05-0 |
Source
|
Record name | (4'-Methoxy-2-biphenylyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.